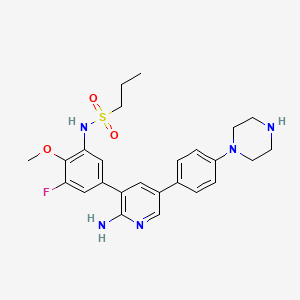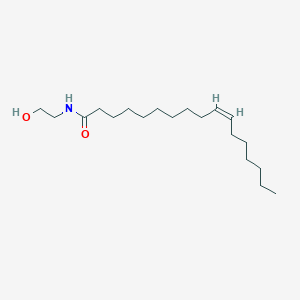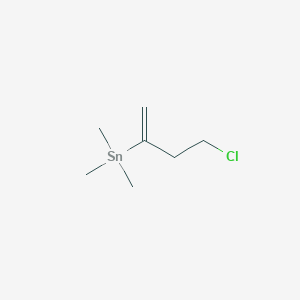![molecular formula C12H13BrN2O B11936596 3-[(3-Bromo-5-methyl-2-pyridinyl)amino]-2-cyclohexen-1-one](/img/structure/B11936596.png)
3-[(3-Bromo-5-methyl-2-pyridinyl)amino]-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Bromo-5-methyl-2-pyridinyl)amino]-2-cyclohexen-1-one is an organic compound that features a brominated pyridine ring attached to an amino group, which is further connected to a cyclohexenone moiety. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromo-5-methyl-2-pyridinyl)amino]-2-cyclohexen-1-one typically involves the following steps:
Amination: The brominated pyridine can then be reacted with an amine to introduce the amino group.
Cyclohexenone Formation: The final step involves the formation of the cyclohexenone ring, which can be achieved through various cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions might convert the cyclohexenone moiety to a cyclohexanol derivative.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted pyridines, cyclohexanones, and cyclohexanols.
Aplicaciones Científicas De Investigación
3-[(3-Bromo-5-methyl-2-pyridinyl)amino]-2-cyclohexen-1-one may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and enzyme interactions.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(3-Bromo-2-pyridinyl)amino]-2-cyclohexen-1-one
- 3-[(5-Methyl-2-pyridinyl)amino]-2-cyclohexen-1-one
- 3-[(3-Bromo-5-methyl-2-pyridinyl)amino]-2-cyclohexanone
Uniqueness
The unique combination of a brominated pyridine ring and a cyclohexenone moiety in 3-[(3-Bromo-5-methyl-2-pyridinyl)amino]-2-cyclohexen-1-one may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C12H13BrN2O |
|---|---|
Peso molecular |
281.15 g/mol |
Nombre IUPAC |
3-[(3-bromo-5-methylpyridin-2-yl)amino]cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H13BrN2O/c1-8-5-11(13)12(14-7-8)15-9-3-2-4-10(16)6-9/h5-7H,2-4H2,1H3,(H,14,15) |
Clave InChI |
NVAAQLSGHGQJGW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)NC2=CC(=O)CCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine](/img/structure/B11936528.png)
![(1E)-1-(3-nitrophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11936550.png)



![[(3S,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone](/img/structure/B11936571.png)

![[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B11936581.png)
![2-hydroxy-N-[1-(2-hydroxyphenyl)ethylideneamino]benzamide](/img/structure/B11936582.png)
![heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11936584.png)


